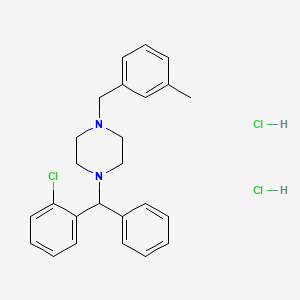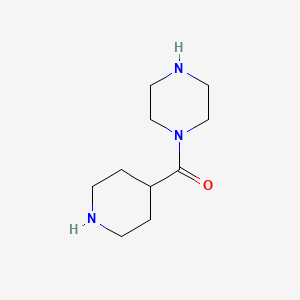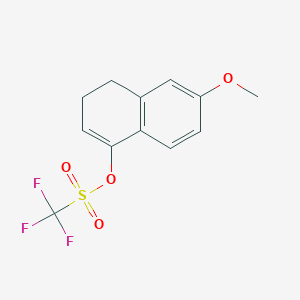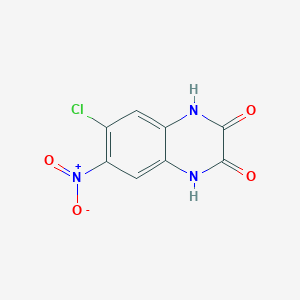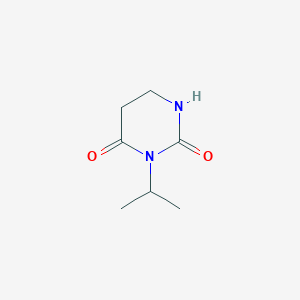
3-Isopropyldihydropyrimidine-2,4(1H,3H)-dione
Übersicht
Beschreibung
3-Isopropyldihydropyrimidine-2,4(1H,3H)-dione, also known as thymine or 5-methyluracil, is a pyrimidine nucleobase that is found in DNA and RNA. It is one of the four nucleobases that make up the genetic code, along with adenine, guanine, and cytosine. Thymine is synthesized in the body from uracil, and it plays a crucial role in DNA replication and repair.
Wirkmechanismus
Thymine forms hydrogen bonds with the complementary base adenine in DNA, which helps to maintain the structure and stability of the double helix. It also participates in the process of DNA replication, where it is incorporated into the growing DNA strand by DNA polymerase.
Biochemical and Physiological Effects:
Thymine has been shown to have a variety of biochemical and physiological effects. It has been found to have antioxidant properties, which may help to protect against oxidative stress and inflammation. Thymine has also been shown to have anti-inflammatory effects, which may be beneficial in the treatment of inflammatory diseases such as arthritis.
Vorteile Und Einschränkungen Für Laborexperimente
Thymine has several advantages for use in laboratory experiments. It is readily available and relatively inexpensive, and it is stable under a wide range of conditions. However, 3-Isopropyldihydropyrimidine-2,4(1H,3H)-dione can be difficult to work with due to its low solubility in water and other solvents.
Zukünftige Richtungen
There are several potential future directions for research on 3-Isopropyldihydropyrimidine-2,4(1H,3H)-dione. One area of interest is the development of new therapies for cancer and other genetic disorders that target the 3-Isopropyldihydropyrimidine-2,4(1H,3H)-dione base. Another area of research is the use of 3-Isopropyldihydropyrimidine-2,4(1H,3H)-dione as a biomarker for disease diagnosis and treatment monitoring. Additionally, further studies are needed to fully understand the biochemical and physiological effects of 3-Isopropyldihydropyrimidine-2,4(1H,3H)-dione and its potential therapeutic applications.
Wissenschaftliche Forschungsanwendungen
Thymine has been extensively studied in the field of molecular biology and genetics. It is essential for DNA replication and repair, and mutations in the 3-Isopropyldihydropyrimidine-2,4(1H,3H)-dione base can lead to genetic disorders and diseases such as cancer. Thymine has also been used as a marker in DNA sequencing and in the development of new drugs and therapies.
Eigenschaften
IUPAC Name |
3-propan-2-yl-1,3-diazinane-2,4-dione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2O2/c1-5(2)9-6(10)3-4-8-7(9)11/h5H,3-4H2,1-2H3,(H,8,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXOZTRKJYZTPED-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C(=O)CCNC1=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




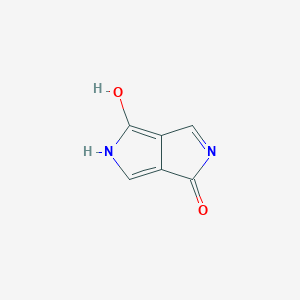
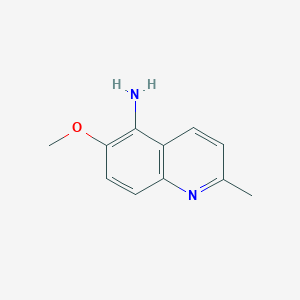
![7-Tert-butyl 2-methyl 3-oxo-7-azabicyclo[2.2.1]hept-5-ene-2,7-dicarboxylate](/img/structure/B3319595.png)
![(1R,3R,5R)-tert-Butyl 3-(hydroxymethyl)-2-azabicyclo[3.1.0]hexane-2-carboxylate](/img/structure/B3319597.png)
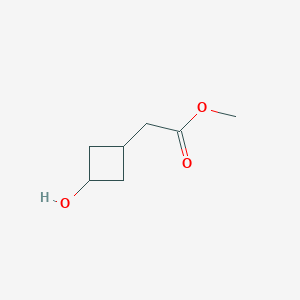
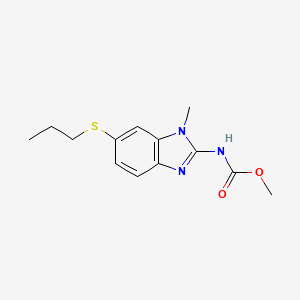
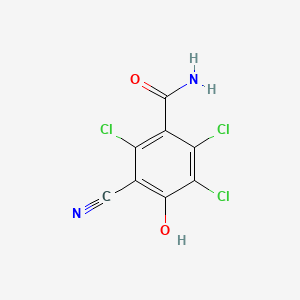
![1-Bromo-3-(trifluoromethyl)-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine](/img/structure/B3319649.png)
